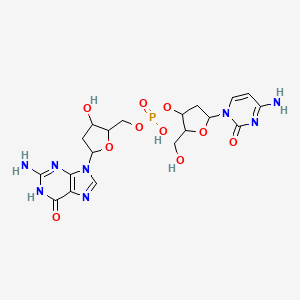![molecular formula C17H23IN4O8S B10777373 (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777373.png)
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione is a small molecule compound with the chemical formula C17H23IN4O8S. It is known for its role as an inhibitor of the glyoxalase I enzyme, which is involved in the detoxification of cytotoxic α-ketoaldehydes such as methylglyoxal
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione typically involves the reaction of glutathione with N-hydroxy-N-iodophenylcarbamoyl chloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the stability of the product . The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production methods for S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment. The purification of the product can be achieved through techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, regenerating the thiol groups.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions include disulfide-linked glutathione derivatives, reduced glutathione, and substituted phenylcarbamoyl derivatives.
科学的研究の応用
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: The compound is used to investigate the role of glyoxalase I in cellular detoxification processes.
Industry: The compound is used in the development of enzyme inhibitors and as a reference standard in analytical chemistry.
作用機序
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione exerts its effects by inhibiting the glyoxalase I enzyme. The compound binds to the active site of the enzyme, forming a stable complex that prevents the conversion of hemimercaptal to S-lactoylglutathione . This inhibition disrupts the detoxification of methylglyoxal, leading to the accumulation of cytotoxic intermediates and inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- S-(N-Hydroxy-N-Bromophenylcarbamoyl)Glutathione
- S-(N-Hydroxy-N-Chlorophenylcarbamoyl)Glutathione
- S-(N-Hydroxy-N-Fluorophenylcarbamoyl)Glutathione
Uniqueness
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione is unique due to the presence of the iodine atom, which enhances its binding affinity to the glyoxalase I enzyme compared to other halogenated derivatives . This increased affinity makes it a more potent inhibitor and a valuable tool in studying enzyme inhibition and developing therapeutic agents.
特性
分子式 |
C17H23IN4O8S |
|---|---|
分子量 |
570.4 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17?/m0/s1 |
InChIキー |
SCHAHXXLASZJCD-FAGLKTCQSA-N |
異性体SMILES |
C1=CC(=CC=C1N(C(O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I |
正規SMILES |
C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




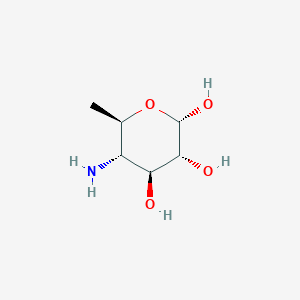

![[(2R,3S,4R,5R)-5-[(2-deuterioacetyl)amino]-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777326.png)
![(1R,9R,12R,13S,14R,17S,18E,20R,21R,23R,24R,25R,27R)-17-ethyl-1,14,20-trihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-(1-methylindol-5-yl)oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B10777333.png)
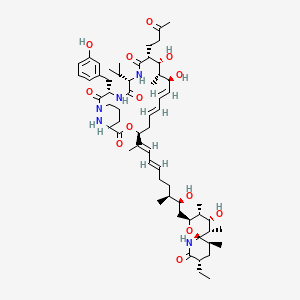
![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)
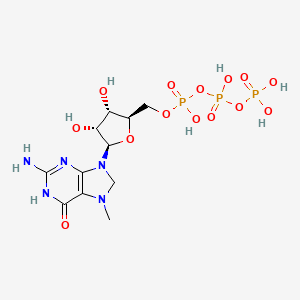
![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)

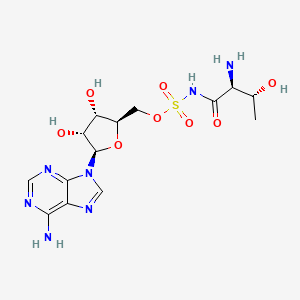

![5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine](/img/structure/B10777388.png)
